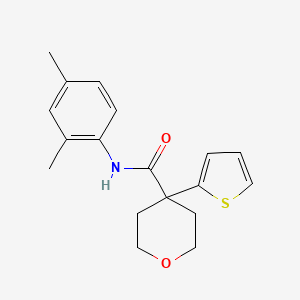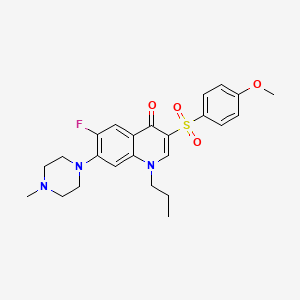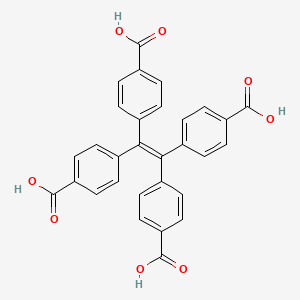
N-(2,4-二甲基苯基)-4-噻吩-2-基氧烷-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a thiophene ring, an oxane ring, and a carboxamide group attached to a 2,4-dimethylphenyl group
科学研究应用
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用机制
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it mimics the action of natural neurotransmitters, leading to an overstimulation of the receptors . This overexcitation results in paralysis and eventual death in insects .
Biochemical Pathways
The primary biochemical pathway affected by Amitraz involves the synthesis of monoamines and prostaglandins . Amitraz inhibits the activity of monoamine oxidases, enzymes responsible for the breakdown of monoamines . This inhibition leads to an accumulation of monoamines, contributing to the overexcitation of the receptors .
Result of Action
The overexcitation of the alpha-adrenergic and octopamine receptors leads to a state of hyperactivity in the insects, followed by paralysis and death . This makes Amitraz an effective insecticide and acaricide, particularly against mite or tick infestations .
Action Environment
The action of Amitraz can be influenced by various environmental factors. For instance, Amitraz is used in beekeeping to control the Varroa destructor mite . Overuse and off-label use have led to reports of resistance . Therefore, the efficacy and stability of Amitraz can be affected by factors such as the presence of resistance genes in the target population and the frequency and dosage of application .
准备方法
The synthesis of N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the oxane ring: This step involves the formation of the oxane ring through cyclization reactions, often using reagents like epoxides or diols.
Attachment of the carboxamide group: The carboxamide group is introduced by reacting the intermediate compound with an amine or amide under suitable conditions.
Substitution with the 2,4-dimethylphenyl group: This final step involves the substitution reaction where the 2,4-dimethylphenyl group is attached to the intermediate compound, often using reagents like halides or organometallic compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thiophene or oxane rings are substituted with other functional groups.
Hydrolysis: Hydrolysis of the carboxamide group can be achieved under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include halides, organometallic compounds, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethylphenyl)formamide: This compound shares the 2,4-dimethylphenyl group but lacks the thiophene and oxane rings, making it less complex.
N-(2,4-dimethylphenyl)-4-thiophen-2-ylcarboxamide: This compound has a similar structure but lacks the oxane ring, which may affect its chemical and biological properties.
N-(2,4-dimethylphenyl)-4-oxane-4-carboxamide: This compound lacks the thiophene ring, which may influence its reactivity and applications.
The uniqueness of N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide lies in its combination of the thiophene, oxane, and carboxamide groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-5-6-15(14(2)12-13)19-17(20)18(7-9-21-10-8-18)16-4-3-11-22-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIFKSJASZLIDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2389394.png)
![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2389398.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2389400.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)
![methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B2389406.png)
![N-(2,4-DIFLUOROPHENYL)-2-{8-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B2389407.png)


![N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2389415.png)

![1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2389417.png)
